molecular formula C10H20F6OSi2 B13830075 1,3-Bis(trifluoropropyl)tetramethyldisiloxane

1,3-Bis(trifluoropropyl)tetramethyldisiloxane

Cat. No.: B13830075
M. Wt: 326.43 g/mol
InChI Key: BTAWOTXFBJKDHI-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoropropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C10H20F6OSi2 . It is a liquid at room temperature and is primarily used as a chemical intermediate . This compound belongs to the organosiloxane family, which is known for its unique properties such as thermal stability, hydrophobicity, and flexibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the temperature maintained around 70-80°C and the reaction time ranging from a few hours to overnight.

Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane undergoes various chemical reactions, including:

    Hydrosilylation: Reaction with alkenes to form silicon-carbon bonds.

    Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.

    Substitution: Reaction with nucleophiles to replace the trifluoropropyl groups.

Common Reagents and Conditions:

Major Products:

    Hydrosilylation: Formation of silicon-carbon bonded products.

    Oxidation: Formation of silanols or siloxanes.

    Substitution: Formation of substituted siloxanes with various functional groups.

Scientific Research Applications

1,3-Bis(trifluoropropyl)tetramethyldisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s thermal stability, hydrophobicity, and flexibility. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of new chemical bonds and functionalized products .

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane is unique due to the presence of trifluoropropyl groups, which impart enhanced hydrophobicity and chemical resistance compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior stability and resistance to harsh conditions .

Properties

Molecular Formula

C10H20F6OSi2

Molecular Weight

326.43 g/mol

IUPAC Name

[dimethyl(3,3,3-trifluoropropyl)silyl]oxy-dimethyl-(3,3,3-trifluoropropyl)silane

InChI

InChI=1S/C10H20F6OSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h5-8H2,1-4H3

InChI Key

BTAWOTXFBJKDHI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC(F)(F)F)O[Si](C)(C)CCC(F)(F)F

Origin of Product

United States

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